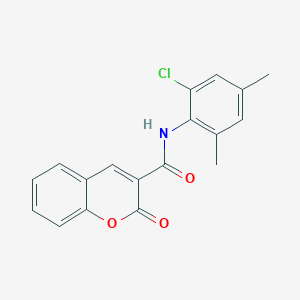
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CDC-42 inhibitor and is known for its ability to inhibit the activity of CDC-42, a protein that plays a crucial role in cell division, migration, and cytoskeletal organization.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is cancer therapy. Studies have shown that CDC-42 plays a crucial role in cancer cell migration and invasion. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce cancer cell migration and invasion, making it a potential candidate for cancer therapy.
Another area of research where N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has shown promise is in the treatment of neurodegenerative diseases. Studies have shown that CDC-42 plays a role in the development of dendritic spines, which are essential for synaptic plasticity. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to increase the number of dendritic spines, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of CDC-42 activity. CDC-42 is a small GTPase protein that plays a crucial role in cell division, migration, and cytoskeletal organization. N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide binds to CDC-42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide have been extensively studied. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce cancer cell migration and invasion, increase the number of dendritic spines, and inhibit the growth of bacterial biofilms. However, it is important to note that the effects of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide may vary depending on the cell type and experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity towards CDC-42. This compound has been shown to selectively inhibit CDC-42 activity without affecting other small GTPase proteins. Another advantage is its well-established synthesis method, making it easily accessible for research purposes.
However, there are also limitations to using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. One limitation is its potential toxicity towards cells. Studies have shown that high concentrations of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can induce cell death. Another limitation is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective CDC-42 inhibitors. Another area of research is the investigation of the potential applications of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in the treatment of bacterial infections. Studies have shown that this compound has the potential to inhibit the growth of bacterial biofilms, making it a potential candidate for the development of new antibacterial agents. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in vivo.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-3-formylchromone with 2-amino-4,6-dimethylphenyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method for this compound is well-established and has been reported in the literature.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-7-11(2)16(14(19)8-10)20-17(21)13-9-12-5-3-4-6-15(12)23-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHHAPYQVTIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)
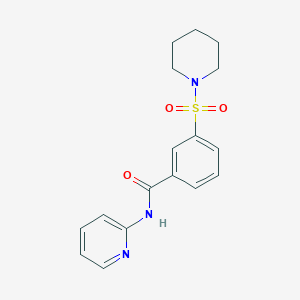
![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
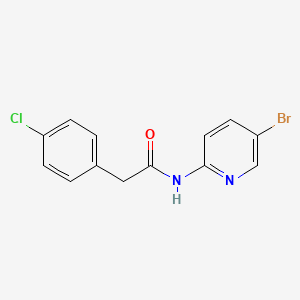
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
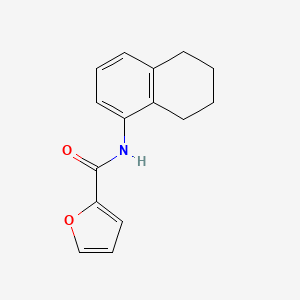
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)
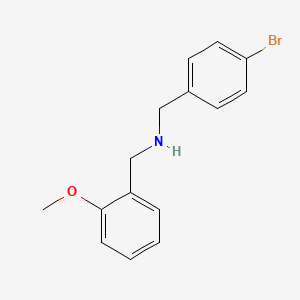
![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
